molecular formula C11H11Cl2NO2 B2899595 4-[(2,3-Dichlorophenyl)carbonyl]morpholine CAS No. 777876-30-9

4-[(2,3-Dichlorophenyl)carbonyl]morpholine

Cat. No.: B2899595
CAS No.: 777876-30-9
M. Wt: 260.11
InChI Key: VKABJKUEKXNLOH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine typically involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[(2,3-Dichlorophenyl)carbonyl]morpholine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2,3-Dichlorophenyl)carbonyl]morpholine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2,3-Dichlorophenyl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 4-[(2,3-Dichlorophenyl)carbonyl]morpholine include other benzoyl morpholine derivatives, such as:

  • 4-[(2,4-Dichlorophenyl)carbonyl]morpholine
  • 4-[(3,4-Dichlorophenyl)carbonyl]morpholine
  • 4-[(2,3-Difluorophenyl)carbonyl]morpholine

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of the 2,3-dichlorophenyl group and the morpholine ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(2,3-dichlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKABJKUEKXNLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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